molecular formula C5H3FNNaO2S B13124495 Sodium 2-fluoropyridine-3-sulfinate

Sodium 2-fluoropyridine-3-sulfinate

Cat. No.: B13124495
M. Wt: 183.14 g/mol
InChI Key: QFXYJBGAMSDZEG-UHFFFAOYSA-M
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Description

Sodium 2-fluoropyridine-3-sulfinate is an organosulfur compound with the molecular formula C₅H₃FNNaO₂S It is a derivative of pyridine, where a fluorine atom is substituted at the 2-position and a sulfinic acid group is attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoropyridine-3-sulfinate typically involves the fluorination of pyridine derivatives followed by sulfonation. One common method is the Balz-Schiemann reaction, where 2-aminopyridine is diazotized and then treated with sodium nitrite in anhydrous hydrogen fluoride to introduce the fluorine atom . The sulfonation step can be achieved by reacting the fluorinated pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products:

Mechanism of Action

Properties

Molecular Formula

C5H3FNNaO2S

Molecular Weight

183.14 g/mol

IUPAC Name

sodium;2-fluoropyridine-3-sulfinate

InChI

InChI=1S/C5H4FNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

QFXYJBGAMSDZEG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

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